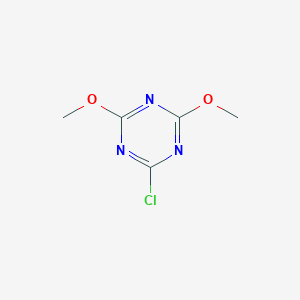

Chlorodimethoxytriazine

Description

Historical Context and Significance of 1,3,5-Triazine (B166579) Derivatives in Chemical Research

The parent compound, 1,3,5-triazine, is a six-membered heterocyclic aromatic ring with three nitrogen atoms and three carbon atoms. wikipedia.org Derivatives of this core structure, often called s-triazines (symmetric triazines), have a long and rich history in chemical research and industry. wikipedia.org The field of 1,3,5-triazine chemistry was largely enabled by the availability of 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride, which is a cost-effective and versatile precursor. wikipedia.orgresearchgate.net

The significance of 1,3,5-triazine derivatives stems from their diverse applications, which are a direct result of the tunability of the triazine core. The three chlorine atoms on cyanuric chloride exhibit different reactivities, allowing for sequential nucleophilic substitution under controlled temperature conditions. This unique property enables the synthesis of a vast array of mono-, di-, and tri-substituted triazines with tailored properties. researchgate.netmdpi.com

Historically, this class of compounds has had a profound impact on several sectors:

Agriculture: Chlorinated triazines, such as atrazine (B1667683) and simazine, were developed as potent herbicides, revolutionizing weed control in modern agriculture. wikipedia.org

Polymer and Materials Science: Melamine (2,4,6-triamino-1,3,5-triazine) is a key monomer in the production of melamine-formaldehyde resins, which are valued for their durability, heat resistance, and are used in laminates, adhesives, and dinnerware. wikipedia.org

Dye Industry: Triazine-based reactive dyes are widely used for coloring cellulosic fibers like cotton, forming covalent bonds with the fabric for excellent color fastness. wikipedia.org

Medicinal Chemistry: The 1,3,5-triazine scaffold is considered an important pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.govwisdomlib.org

The broad utility and synthetic accessibility of 1,3,5-triazine derivatives established a strong foundation for the exploration of new reagents with specialized functions in organic synthesis.

Evolution of 2-Chloro-4,6-dimethoxy-1,3,5-triazine as a Key Reagent

From the broader family of 1,3,5-triazines, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) emerged as a specialized reagent for the activation of carboxylic acids. It was first reported as a coupling reagent for forming peptide bonds in 1987. google.com Its development was driven by the need for mild, efficient, and racemization-free methods for amide bond formation, a critical step in peptide synthesis. thieme-connect.com

CDMT offered several advantages over existing coupling reagents. It is an easily handled, stable solid with good solubility in common organic solvents. biosynth.com The reaction proceeds under mild conditions, and crucially, it minimizes racemization when coupling chiral amino acids. biosynth.com A significant practical advantage is the weakly basic nature of the triazine byproducts, which allows for their simple removal by washing the reaction mixture with dilute acids, facilitating the purification of the desired peptide product. thieme-connect.com

The general mechanism for amide bond formation using CDMT involves a two-step process. First, the carboxylic acid reacts with CDMT in the presence of a base, typically N-methylmorpholine (NMM), to form a highly reactive intermediate, a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine (an active ester). researchgate.nettandfonline.com This intermediate then readily reacts with an amine nucleophile to yield the corresponding amide, releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.

| Milestone | Description | Significance |

| Initial Application | Introduced as a coupling reagent for peptide synthesis. google.comthieme-connect.com | Provided a method with high yields, mild conditions, and low racemization for peptide bond formation. thieme-connect.com |

| Broadened Scope | Use extended to general amide and ester formation. biosynth.com | Established CDMT as a versatile tool for a wider range of synthetic transformations beyond peptides. |

| Mechanistic Studies | Investigation into the reaction mechanism revealed the participation of quaternary triazinylammonium salts as key intermediates. acs.org | Deepened the understanding of the activation process, allowing for reaction optimization. |

| Derivative Development | Reaction of CDMT with N-methylmorpholine (NMM) led to the development of the related reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). mdpi.comchemdad.com | DMTMM offered an alternative, often more convenient, water-soluble coupling reagent for amidation and esterification. mdpi.com |

Overview of Research Trajectories and Academic Relevance

The academic relevance of CDMT is demonstrated by its continued application in diverse and complex synthetic challenges. Research involving CDMT has expanded from its initial focus on peptide synthesis to encompass a broader spectrum of organic transformations.

Key Research Areas:

Total Synthesis of Natural Products: The reliability and mildness of CDMT-mediated coupling have made it a valuable tool in the total synthesis of complex natural products containing sensitive functional groups and stereocenters. It has been used for the creation of both amide and ester linkages within these intricate molecules. google.com

Specialized Amide Synthesis: CDMT is employed in the synthesis of specific types of amides, such as Weinreb amides and hydroxamates, which are important intermediates for creating carbon-carbon bonds and other functional groups. biosynth.com

Macrolactamization: The reagent has proven effective in promoting intramolecular amide bond formation, a critical step in the synthesis of macrocyclic lactams. biosynth.com

Enantioselective Synthesis: In a novel application, CDMT has been used in combination with chiral tertiary amines (e.g., strychnine (B123637), brucine) to achieve enantioselective coupling of racemic N-protected amino acids, affording dipeptides with significant enantiomeric enrichment. acs.org This opens avenues for asymmetric synthesis using a readily available reagent.

Medicinal Chemistry: CDMT is utilized in the synthesis of biologically active compounds, including derivatives of cephalosporin (B10832234) antibiotics, where efficient and clean coupling reactions are paramount. tandfonline.com

The ongoing research into CDMT and its derivatives, such as DMTMM, highlights its sustained importance in advanced organic synthesis. mdpi.com Its ease of use, high efficiency, and the ability to preserve stereochemical integrity ensure its continued relevance in both academic research laboratories and industrial process development.

| Research Area | Specific Application | Reference |

| Peptide Synthesis | Formation of di-, tri-, and pentapeptides | thieme-connect.com |

| Heterocyclic Chemistry | Synthesis of 2-azetidinones | researchgate.net |

| Antibiotic Synthesis | Coupling reagent for cephalosporin derivatives | tandfonline.com |

| Asymmetric Synthesis | Enantiodifferentiating coupling with chiral amines | acs.org |

| General Synthesis | Formation of esters, Weinreb amides, and hydroxamates | biosynth.com |

| Lipid Chemistry | Chemical formation of ceramides (B1148491) | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIQOFWTZXXOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185322 | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3140-73-6 | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3140-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3140-73-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KB2H8FE5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine

Established Synthetic Routes from Cyanuric Chloride

The most practical and widely used method for synthesizing substituted 1,3,5-triazines begins with the inexpensive and readily available cyanuric chloride. nih.govresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions. nih.gov

Reaction with Sodium Methoxide (B1231860) in Organic Solvents (e.g., N,N-dimethylformamide)

A common and effective method for preparing 2-Chloro-4,6-dimethoxy-1,3,5-triazine involves the reaction of cyanuric chloride with a solid sodium methoxide. google.com This reaction is typically conducted using N,N-dimethylformamide (DMF) as the reaction solvent. google.compatsnap.com The process begins by dissolving cyanuric chloride completely in DMF. The reaction vessel is then cooled, typically to between 5-10°C, before the solid sodium methoxide is added. patsnap.com The reaction proceeds at room temperature for a period, followed by heating to reflux to ensure the reaction goes to completion. patsnap.com

Optimized Conditions for High-Yield Production and Purity Enhancement

Careful control of reaction parameters is crucial for maximizing the yield and purity of the final product. The molar ratio of cyanuric chloride to sodium methoxide is a key factor, with ratios of 1:2 to 1:2.5 being typical. google.com Temperature control throughout the process is essential to minimize the formation of by-products such as monosubstituted and trisubstituted triazines. google.compatsnap.com

One optimized procedure involves an initial reaction at room temperature for 1-2 hours, followed by a reflux period of 2-3 hours. google.com After the reaction is complete, the crude product is precipitated by adding a large volume of water to the reaction mixture. patsnap.com The resulting solid is then filtered, washed with water, and dried. patsnap.com This controlled process can achieve yields as high as 91%. google.com

Below is a table summarizing typical reaction conditions and outcomes.

| Parameter | Condition | Outcome | Reference |

| Reactants | Cyanuric Chloride, Sodium Methoxide | - | google.com |

| Solvent | N,N-dimethylformamide | - | google.com |

| Molar Ratio (Cyanuric Chloride:Sodium Methoxide) | 1:2 - 1:2.5 | Optimized Stoichiometry | google.com |

| Initial Temperature | 5-10°C | Controlled initial reaction | patsnap.com |

| Reaction Time | 1-2h (room temp), 2-3h (reflux) | High conversion | google.com |

| Yield | Up to 91% | High product yield | google.com |

| Final Purity (after recrystallization) | 99.5% | High purity product | google.com |

Role of Recrystallization Techniques (e.g., heptane) in Product Purification

To achieve high purity, the crude 2-Chloro-4,6-dimethoxy-1,3,5-triazine is subjected to recrystallization. google.com Heptane (B126788) is an effective solvent for this purification step. google.com The crude product is dissolved in heptane, and upon cooling, the purified product crystallizes out of the solution, leaving impurities behind in the mother liquor. google.compatsnap.com The purified solid is then collected by filtration and dried. This process significantly enhances the product's purity, capable of reaching 99.5%. google.com Furthermore, the heptane can be recovered through distillation and reused, which helps to lower production costs. google.com

Alternative and Green Chemistry Approaches to 2-Chloro-4,6-dimethoxy-1,3,5-triazine Synthesis

In response to the need for more environmentally friendly and cost-effective production methods, alternative synthetic routes have been developed that avoid hazardous solvents and reagents.

Utilization of Sodium Bicarbonate, Methanol (B129727), and Water Systems with Catalysis

A greener approach to the synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine utilizes methanol and water as the solvent system, with sodium bicarbonate acting as a scavenger for the hydrogen chloride produced during the reaction. tandfonline.com This method avoids the use of organic solvents like toluene (B28343) or DMF. patsnap.com

In this process, cyanuric chloride is added to a mixture of methanol, water, and sodium bicarbonate. The reaction temperature is carefully controlled to drive the formation of the desired disubstituted product while minimizing the formation of the trimethoxy-triazine by-product. tandfonline.com

Further refinement of this green method includes the use of a catalyst, such as hydroxypropyl-beta-cyclodextrin, to improve reaction efficiency. google.com The process involves first mixing sodium bicarbonate, water, and the catalyst. A methanol solution of cyanuric chloride is then slowly added at a controlled temperature (e.g., 0-30°C) to generate the monosubstituted intermediate. The temperature is then raised (e.g., 35-70°C) to drive the reaction to the desired disubstituted product. google.com This method uses low-cost raw materials and is well-suited for industrial production. google.com

Industrial-Scale Preparation Methods and Process Optimization

The synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine has been successfully scaled up for multikilogram production. tandfonline.comtandfonline.com A robust process is essential for large-scale synthesis to ensure consistent quality and safety. tandfonline.com

One key optimization for the sodium bicarbonate-based method on an industrial scale was to increase the amount of sodium bicarbonate from 2 to 3 equivalents. tandfonline.com This adjustment was found to significantly decrease the formation of the undesired trimethoxytriazine by-product and eliminate a significant exotherm that occurred towards the end of the reaction, thereby improving the process's safety and robustness at a larger scale. tandfonline.com This optimized protocol has been successfully implemented on a 20 kg scale, yielding the product at 65%. tandfonline.com

For industrial production using the sodium bicarbonate and methanol/water system, a typical process involves charging the reactor with sodium bicarbonate, methanol, and water. unive.it Cyanuric chloride is then added, and the reaction proceeds for several hours. The reaction is quenched by adding water, and the product is isolated via filtration and dried. unive.it This industrial method can achieve yields higher than 90% with a purity of 92-97%. unive.it

The following table outlines a comparison of different synthetic approaches.

| Feature | Sodium Methoxide/DMF Method | Sodium Bicarbonate/Methanol/Water Method |

| Primary Base | Sodium Methoxide | Sodium Bicarbonate |

| Solvent System | N,N-dimethylformamide | Methanol / Water |

| Typical Yield | ~91% | 65% - >90% |

| Key Advantage | High yield and purity | Greener process, lower cost, suitable for industrial scale |

| Optimization | Controlled temperature stages | Use of excess sodium bicarbonate, catalysis |

| Reference | google.com | tandfonline.comunive.it |

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine

Nucleophilic Aromatic Substitution on the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring is an electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution (SNAr) reactions. acs.org The presence of a good leaving group, such as the chlorine atom in CDMT, coupled with the electron-withdrawing effect of the ring nitrogens, renders the carbon atom at the 2-position highly electrophilic and prone to attack by a wide range of nucleophiles. frontiersin.orgnih.gov

The chlorine atom of 2-Chloro-4,6-dimethoxy-1,3,5-triazine can be readily displaced by a variety of nucleophiles. The reactivity of the related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) shows a stepwise substitution pattern where the reactivity of the remaining chlorine atoms decreases with each substitution. frontiersin.orgnih.govresearchgate.net This principle of decreasing reactivity allows for controlled, sequential introduction of different nucleophiles. researchgate.net In the case of CDMT, with two methoxy (B1213986) groups already present, the single chlorine atom is readily substituted.

Common nucleophiles that react with CDMT include:

Amines: Primary and secondary amines react to form 2-amino-4,6-dimethoxy-1,3,5-triazines. This reaction is fundamental to its use in peptide synthesis and amide bond formation. researchgate.net

Thiols: Thiolates can displace the chloride to yield 2-thioether-substituted triazines.

Alkoxides and Phenoxides: Alcohols and phenols, typically in the presence of a base, react to form the corresponding ethers. For example, CDMT reacts with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine to produce bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. chemdad.com

Carboxylates: The reaction with a carboxylate anion, formed from a carboxylic acid and a base, leads to the formation of a "superactive" triazine ester, a key step in its role as a coupling agent. researchgate.netresearchgate.net

The general order of reactivity for nucleophiles with chlorotriazines is often influenced by reaction conditions, but a preferential order has been observed, with alcohols often reacting more readily than thiols or amines under certain conditions. frontiersin.org

Table 1: Examples of Nucleophilic Substitution Reactions with CDMT

| Nucleophile | Reagent Example | Product Type | Reference |

| Tertiary Amine | N-methylmorpholine | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | chemdad.com |

| Hydroxytriazine | 2-hydroxy-4,6-dimethoxy-1,3,5-triazine | bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether | chemdad.com |

| Carboxylic Acid | Generic R-COOH (in presence of a base) | 2-acyloxy-4,6-dimethoxy-1,3,5-triazine | researchgate.netacs.org |

| Oxime | Generic R-C(NOH)-R' | 2-(oxyimino)-4,6-dimethoxy-1,3,5-triazine | mdpi.com |

When 2-Chloro-4,6-dimethoxy-1,3,5-triazine is employed in reactions involving chiral molecules, such as in peptide synthesis, the stereochemical outcome is of paramount importance. A key application highlighting this aspect is its use as an enantiodifferentiating coupling reagent. When racemic N-protected amino acids are coupled with amino components using CDMT in the presence of a chiral tertiary amine (e.g., strychnine (B123637), brucine, sparteine), the reaction can proceed enantioselectively. acs.org

This enantioselectivity arises from the formation of chiral triazinylammonium chlorides as reactive intermediates. These chiral intermediates selectively activate one enantiomer of the racemic carboxylic acid, leading to an enrichment of one enantiomer in the final amide or dipeptide product. acs.org The configuration of the preferred enantiomer and the degree of enantiomeric enrichment are dependent on the specific structures of the chiral amine and the carboxylic acid. acs.org

Furthermore, in its standard application for peptide coupling, CDMT is valued for producing high yields with a low risk of racemization, thereby preserving the original optical purity of the reactants. researchgate.netgoogle.com The reaction of CDMT with the chiral alkaloid quinine (B1679958) has also been studied, demonstrating a complex, multistage process that involves quaternization and subsequent rearrangement of the chiral quinuclidine (B89598) fragment. arkat-usa.org

Formation of Activated Intermediates in Carboxylic Acid Activation

The successful activation of carboxylic acids by CDMT is a cornerstone of its utility in synthesis and requires the presence of a tertiary amine. researchgate.netacs.org This process transforms the carboxylic acid into a more reactive species, facilitating subsequent reactions like amide or ester formation. The activation leads to the formation of 2-acyloxy-4,6-disubstituted-1,3,5-triazines, which are considered powerful acylating intermediates or "superactive esters". researchgate.netacs.org

The activation of a carboxylic acid with CDMT is not a direct substitution by the carboxylate. Instead, it is a multistep process where a quaternary N-triazinylammonium salt is a crucial intermediate. researchgate.netlookchem.comacs.org The reaction is initiated by the nucleophilic attack of a tertiary amine, such as N-methylmorpholine (NMM), on the electrophilic carbon of CDMT. chemdad.comnih.gov This forms a highly reactive quaternary triazinylammonium salt, for example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.govresearchgate.net

These triazinylammonium salts are the true activating agents. lookchem.comacs.org They are highly susceptible to nucleophilic attack by the carboxylate anion (formed by the deprotonation of the carboxylic acid by the tertiary amine). The carboxylate displaces the tertiary amine from the triazinylammonium salt to form the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This "superactive ester" then readily reacts with a final nucleophile (e.g., an amine) to form the desired product (e.g., an amide), releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct. researchgate.netresearchgate.net

Table 2: Key Intermediates in CDMT-Mediated Carboxylic Acid Activation

| Reactants | Intermediate Species | Role of Intermediate | Reference |

| CDMT + Tertiary Amine (e.g., NMM) | Quaternary Triazinylammonium Salt (e.g., DMTMM) | The primary activating agent that reacts with the carboxylate. | lookchem.comacs.orgnih.gov |

| Triazinylammonium Salt + Carboxylate | 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine | "Superactive ester"; a powerful acylating agent. | researchgate.netacs.org |

| CDMT + Tertiary Amine | Zwitterionic addition product | A transient species identified by NMR spectroscopy prior to salt formation. | acs.org |

Kinetic and mechanistic studies have revealed that the activation of carboxylic acids by CDMT is a complex, multistep process. lookchem.comacs.org The reaction between CDMT and a tertiary amine, like N-methylmorpholine, has been shown to proceed via a two-step AN + DN (addition-dissociation) mechanism. acs.org

The choice of tertiary amine is critical for the successful activation of carboxylic acids with CDMT. acs.org The amine serves two main purposes: it acts as a base to deprotonate the carboxylic acid, forming the necessary carboxylate nucleophile, and it acts as a nucleophilic catalyst to form the key triazinylammonium salt intermediate. nih.gov

The ability of tertiary amines to promote the activation of carboxylic acids decreases dramatically with an increase in the steric hindrance of the amine's substituents. acs.org For instance, triethylamine, which is sterically hindered, is incapable of forming a quaternary ammonium (B1175870) salt with CDMT and is subsequently ineffective at activating benzoic acid. acs.org In contrast, less hindered amines like N-methylmorpholine are highly effective. researchgate.net This strong dependence on the amine's structure underscores its direct participation in the formation of the reactive intermediate, rather than simply acting as a base. acs.orglookchem.comacs.org

Cross-Coupling Reactions Involving the Triazine Core

2-Chloro-4,6-dimethoxy-1,3,5-triazine serves as a versatile substrate for cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C2 position of the triazine ring. These reactions are pivotal for the synthesis of a wide array of substituted triazines.

The chlorine atom on the 2-chloro-4,6-dimethoxy-1,3,5-triazine ring is susceptible to substitution via transition metal-catalyzed cross-coupling reactions. researchgate.net Both palladium and nickel complexes have proven to be effective catalysts for these transformations, facilitating the creation of new C-C bonds with various organometallic reagents. researchgate.net These catalytic systems are crucial for coupling functionalized aryl bromides or benzyl (B1604629) chlorides with the triazine core, often proceeding in good yields through a one-step process. researchgate.net The choice of catalyst and reaction conditions is critical and can be tailored depending on the specific organometallic reagent and the desired substituent to be introduced onto the triazine ring. researchgate.net

The general mechanism for these reactions involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination, characteristic of palladium and nickel-catalyzed cross-couplings. The reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine in these processes allows for the synthesis of 2-alkyl-4,6-dimethoxy-1,3,5-triazines in yields ranging from moderate to very good. researchgate.net

A variety of organometallic reagents have been successfully employed in palladium- or nickel-catalyzed cross-coupling reactions with 2-chloro-4,6-dimethoxy-1,3,5-triazine to introduce diverse functional groups onto the heteroaromatic ring. researchgate.net

Organostannanes: These reagents participate in Stille-type coupling reactions, providing a reliable method for forming C-C bonds.

Grignard Reagents: As highly reactive organometallic compounds, Grignard reagents readily couple with the triazine core under appropriate catalytic conditions. researchgate.net

Organoalanes: These aluminum-based reagents are also effective for the alkylation of the triazine ring. researchgate.net

Organozinc Halides: Known for their functional group tolerance, organozinc halides are valuable reagents in Negishi-type coupling reactions with 2-chloro-4,6-dimethoxy-1,3,5-triazine. researchgate.netsigmaaldrich.com The use of highly active Rieke® Zinc can facilitate the direct reaction with chlorides, tolerating sensitive functional groups like nitriles and esters. sigmaaldrich.com

These reactions consistently yield the corresponding 2-alkyl-4,6-dimethoxy-1,3,5-triazines, demonstrating the broad applicability of these methods for functionalizing the triazine scaffold. researchgate.net

Table 1: Overview of Organometallic Reagents in Cross-Coupling Reactions

| Organometallic Reagent | Coupling Type | Catalyst | Product Type | Yield |

|---|---|---|---|---|

| Organostannanes | Stille | Palladium/Nickel | 2-Alkyl-4,6-dimethoxy-1,3,5-triazines | Moderate to Very Good |

| Grignard Reagents | Kumada | Palladium/Nickel | 2-Alkyl-4,6-dimethoxy-1,3,5-triazines | Moderate to Very Good |

| Organoalanes | Negishi (variant) | Palladium/Nickel | 2-Alkyl-4,6-dimethoxy-1,3,5-triazines | Moderate to Very Good |

Other Significant Reactivity Patterns

Beyond C-C bond formation, 2-chloro-4,6-dimethoxy-1,3,5-triazine exhibits reactivity towards various nucleophiles and can undergo transformations leading to a range of derivatives or degradation products.

2-Chloro-4,6-dimethoxy-1,3,5-triazine can react with hydroxy compounds, although it is more commonly known as a coupling reagent for forming amides and esters from carboxylic acids. biosynth.com However, its reactivity allows for the formation of ether linkages. For instance, it reacts with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine to produce bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. chemdad.com This type of reaction showcases the displacement of the chloride by an oxygen nucleophile, leading to the formation of a C-O bond on the triazine ring.

The chlorine atom in 2-chloro-4,6-dimethoxy-1,3,5-triazine is a versatile leaving group that can be displaced by various nucleophiles to generate a library of triazine derivatives. A significant transformation involves the reaction with tertiary amines. chemdad.comresearchgate.net This reaction leads to the formation of 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines through the dealkylation of quaternary triazinylammonium chlorides, which are formed as reactive intermediates. researchgate.net The reactivity order of the alkyl groups for this substitution is generally benzyl ~ allyl > methyl > n-alkyl. researchgate.net For example, the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (B95107) (THF) yields 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. chemdad.com These reactions provide an efficient route to synthesize 2-amino-substituted triazine derivatives.

The environmental fate and degradation of chlorinated triazines are of significant interest. Studies on related chlorinated compounds have explored various degradation pathways.

Zero-Valent Iron (ZVI): Zero-valent iron is widely used for the remediation of environmental contaminants, including chlorinated organic compounds. researchgate.net The mechanism involves the reductive dechlorination of the compound at the surface of the iron. nih.gov For chlorinated ethenes, this process is more favorable at iron sites compared to sulfur sites in sulfidated ZVI. nih.gov While specific studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine are not detailed, the general principle suggests that ZVI could effectively degrade it by cleaving the C-Cl bond. Nanoscale zero-valent iron (nZVI) is particularly effective for degrading a diversity of chlorinated compounds. nih.gov

Electrochemical Reduction: Electrochemical methods have been investigated for the degradation of dichlorotriazine dyes. researchgate.net These processes typically involve the electrochemical oxidation of the dye molecules. However, electrochemical reduction can also be a viable pathway for dechlorination. In this process, electrons are transferred to the molecule, leading to the cleavage of the carbon-chlorine bond. This method offers a controlled way to induce degradation of chlorinated compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine |

| 2-Alkyl-4,6-dimethoxy-1,3,5-triazines |

| 2-Acyloxy-4,6-Dimethoxy-1,3,5-Triazines |

| 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine |

| Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether |

| 2-Dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines |

| Quaternary triazinylammonium chlorides |

| N-methylmorpholine |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride |

Applications of 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine in Complex Organic Synthesis

Peptide Synthesis and Amide Bond Formation

The formation of the peptide bond is a cornerstone of bioorganic chemistry, and CDMT has proven to be a valuable tool in this endeavor. It facilitates the coupling of amino acids and peptide fragments through a rapid and efficient one-pot, one-step procedure, often yielding products in high purity and with excellent yields. nih.gov

Efficiency and Yield Considerations in Di-, Tri-, and Pentapeptide Synthesis

CDMT has been successfully employed in the synthesis of a variety of peptides, demonstrating high efficiency and yielding products in the range of 75-98%. mdpi.com The optimized one-pot, one-step procedure is particularly noteworthy for its rapid and essentially quantitative nature. nih.govmdpi.com This method is effective for a wide range of reactive partners, including both simple and sterically hindered amino acids. nih.gov The reaction can be carried out in various solvents, with acetonitrile (B52724) and ethyl acetate (B1210297) being common choices. nih.gov

Table 1: Yields of Dipeptides Synthesized Using a One-Pot CDMT Coupling Procedure

| Entry | N-Protected Amino Acid | Amine Component | Yield (%) | Purity (%) |

| 1 | N-acetyl-L-leucine | L-phenylalanine ethyl ester | >84 | >97 |

| 2 | N-Boc-L-proline | L-phenylalanine ethyl ester | >84 | >97 |

| 3 | N-Cbz-L-valine | Glycine ethyl ester | >84 | >97 |

This table presents a selection of dipeptide synthesis yields using the one-pot CDMT coupling method, demonstrating the high efficiency of the reagent. nih.gov

Minimization of Racemization in Chiral Systems

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid residues. CDMT has been shown to be highly effective in minimizing racemization when appropriate reaction conditions are employed. nih.govmdpi.com The key to suppressing racemization lies in the order of reagent addition. The optimized one-pot procedure, where CDMT is mixed with both the carboxylic acid and the amine component before the addition of a base like N-methylmorpholine (NMM), favors the formation of a highly reactive O-acylisourea intermediate which is rapidly intercepted by the amine. This pathway significantly reduces the risk of forming a configurationally unstable azlactone intermediate, which is a primary cause of racemization. nih.govmdpi.com

Conversely, the standard two-step procedure, where the carboxylic acid is pre-activated with CDMT and NMM before the addition of the amine, can lead to the formation of this azlactone intermediate, resulting in significant racemization, particularly with racemization-prone amino acids like N-acetyl-L-leucine. nih.gov The choice of solvent can also play a role, with less polar solvents being recommended to further prevent racemization.

Strategies for Side Product Reduction and Purification of Peptides

The use of CDMT as a coupling reagent offers advantages in terms of side product formation and ease of purification. One of the main byproducts of the reaction is 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which, due to the weakly basic nature of the triazine ring, can be easily removed by washing the crude reaction mixture with dilute acids. mdpi.com This straightforward purification strategy is a significant advantage over methods that produce byproducts that are difficult to separate from the desired peptide. luxembourg-bio.com

However, some side reactions can still occur. For instance, in some cases, the formation of N-triazinyl amino acid derivatives has been observed as a major byproduct. nih.govnih.gov Additionally, when coupling amino acids with unprotected hydroxyl groups in their side chains, there is a theoretical potential for the formation of ester byproducts, though studies have shown that the amine coupling is generally highly chemoselective and proceeds exclusively. nih.gov Careful control of reaction conditions and stoichiometry can help to minimize the formation of these and other potential side products like guanidinylation, which can occur with uronium/aminium-type coupling reagents. A simple precipitative workup, where the product is precipitated by the addition of water to the reaction mixture, has also been shown to be an effective purification method for non-water-soluble peptide products, yielding high purity compounds. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

While much of the reported work on CDMT focuses on solution-phase synthesis, it has also found application in solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of long peptide chains on an insoluble polymer support. The principles of activation and coupling with CDMT are transferable to the solid phase.

An example of its application is the synthesis of oligopeptides on a cellulose (B213188) plate, where CDMT was used as the coupling reagent to anchor the growing peptide chain to the solid support through a triazine linker. This demonstrates the utility of CDMT in heterogeneous reaction environments, which are central to SPPS. The ease of removing excess reagents and byproducts by simple washing steps in SPPS aligns well with the properties of CDMT, where the triazine byproducts are readily soluble in acidic washes. mdpi.comluxembourg-bio.com

Synthesis of Oligopeptides with Specific Structural Motifs (e.g., 3-heteroaryloamino-2,3-dehydroalanine)

Dehydroamino acids are non-proteinogenic amino acids that are components of many biologically active peptides. The synthesis of peptides containing these motifs can be challenging. While the application of CDMT in the synthesis of various peptides is well-documented, a specific methodology for the synthesis of oligopeptides containing the 3-heteroaryloamino-2,3-dehydroalanine motif using CDMT as the coupling reagent could not be identified in the reviewed scientific literature. Research on the synthesis of dehydroalanine-containing peptides often employs other specific synthetic strategies and coupling reagents tailored to the unique reactivity of these residues.

Esterification Reactions

Beyond its extensive use in amide bond formation, 2-chloro-4,6-dimethoxy-1,3,5-triazine is also a valuable reagent for the synthesis of esters. The reaction proceeds through the formation of a "superactive" 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, which then acts as an efficient acylating agent for a variety of alcohols. This method is particularly useful for the esterification of alcohols that are sensitive to acidic or basic conditions, as the reaction can be carried out under mild, near-neutral conditions.

The derivative of CDMT, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has been shown to be a particularly effective condensing agent for esterification. The reaction proceeds smoothly in the presence of a tertiary amine such as N-methylmorpholine (NMM). This methodology has been successfully applied to a range of carboxylic acids, including aliphatic, aromatic, and α,β-unsaturated acids, as well as various primary, secondary, and even sterically hindered tertiary alcohols.

Table 2: Yields of Esters Synthesized Using DMTMM

| Entry | Carboxylic Acid | Alcohol | Yield (%) |

| 1 | 3-Phenylpropionic acid | Methanol (B129727) | 93 |

| 2 | Cinnamic acid | Ethanol | 82 |

| 3 | Benzoic acid | Isopropanol | 88 |

| 4 | Pivalic acid | Benzyl (B1604629) alcohol | 55 |

This table provides examples of esterification yields obtained using the CDMT derivative, DMTMM, showcasing its effectiveness with a variety of substrates.

Formation of Activated Esters for Subsequent Transformations

A primary function of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in organic synthesis is the activation of carboxylic acids to form highly reactive "superactive" triazine esters. researchgate.net This transformation is a critical step that facilitates subsequent reactions with nucleophiles. The process typically involves the reaction of a carboxylic acid with CDMT in the presence of a tertiary amine, such as N-methylmorpholine (NMM). acs.orgtandfonline.com

The mechanism involves the initial formation of a quaternary triazinylammonium salt as a key intermediate. acs.org This salt is then attacked by the carboxylate anion to yield the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine, the activated ester. researchgate.netwikipedia.org This activated ester is highly susceptible to nucleophilic attack by amines or alcohols to form the corresponding amides or esters, respectively, releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct that is easily removed from the reaction mixture. wikipedia.orgthieme-connect.com This method has been effectively used in the synthesis of cephalosporin (B10832234) derivatives, where CDMT reacts with 2-(2-amino-4-thiazolyl)-2-syn-alkoxyiminoacetic acid to generate the active ester intermediate for subsequent coupling. tandfonline.com

Synthesis of Weinreb Amides and Hydroxamates

CDMT is an effective reagent for the one-pot synthesis of Weinreb amides (N-methoxy-N-methylamides) and hydroxamates from carboxylic acids. biosynth.comorientjchem.orgresearchgate.net These reactions are valuable as Weinreb amides are important intermediates that react with organometallic reagents to produce ketones without the common side-product of tertiary alcohol formation. unito.itacs.org

The synthesis is typically carried out by treating a carboxylic acid with CDMT and a base like N-methylmorpholine (NMM) in a suitable solvent such as THF. orientjchem.orgresearchgate.net This generates the activated triazine ester in situ. Subsequent addition of N,O-dimethylhydroxylamine hydrochloride (for Weinreb amides) or another hydroxylamine (B1172632) derivative (for hydroxamates) yields the desired product. orientjchem.orgresearchgate.net This methodology has been successfully applied to the synthesis of LpxC inhibitors, which are gram-negative antibacterial agents, using a CDMT/NMM mediated coupling followed by a deprotection step. nih.gov The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a derivative of CDMT, has also been reported for the efficient preparation of Weinreb amides. orientjchem.orgresearchgate.net

Lactamization of ω-Amino Acids

The activation of carboxylic acids by CDMT also finds application in intramolecular reactions, specifically the lactamization of ω-amino acids. biosynth.com This process is a crucial method for the synthesis of cyclic amides (lactams), which are prevalent structural motifs in many natural products and pharmaceuticals. The reaction proceeds by the intramolecular aminolysis of an activated ester intermediate, which is formed from the ω-amino acid using CDMT and a base. This methodology provides a route to various ring-sized lactams under mild conditions.

Chemical Formation of Ceramides (B1148491) in Lipid Bilayers

CDMT has been utilized in a novel application to induce the chemical formation of ceramides and other double-chain lipids directly within the membrane of small unilamellar vesicles (SUVs). acs.org Ceramides are a class of sphingolipids that play significant roles in cellular signaling and membrane structure. nih.govub.edu This in situ synthesis mimics the function of enzymes like fatty acyl-CoA synthetase and acyltransferase. acs.org

The process involves the dehydrocondensation between single-chain lipids, such as fatty acids and sphingosine (B13886) (or its analogues), which are components of the lipid bilayer. acs.org This reaction is facilitated by the combination of CDMT and an amphiphilic tertiary amine catalyst. The mere generation of ceramides within the vesicle membrane acts as an internal chemical stimulus, leading to the spontaneous fusion of the vesicles. acs.org

Development of Novel Coupling Reagents and Their Precursors

CDMT serves as a key starting material for the synthesis of a new generation of more advanced and specialized coupling reagents. nih.gov These reagents often offer advantages in terms of stability, solubility, or reactivity compared to the direct use of CDMT.

Synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM) and Related Salts

One of the most significant derivatives of CDMT is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). wikipedia.org DMTMM is a quaternary ammonium (B1175870) salt that is prepared by the straightforward reaction of CDMT with N-methylmorpholine (NMM) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgnih.govresearchgate.netsigmaaldrich.com The reaction occurs spontaneously to form the stable, often crystalline, salt which can be isolated and stored. wikipedia.org

DMTMM has emerged as a highly efficient and water-soluble coupling agent for amide and ester synthesis. biosynth.comhighfine.com It is particularly valued in solid-phase peptide synthesis, where it serves as an economical and effective alternative to other common coupling reagents like PyBOP. researchgate.netluxembourg-bio.comunisi.it The activation of carboxylic acids with DMTMM proceeds via a similar mechanism to CDMT, forming a highly reactive triazine ester. wikipedia.org A key advantage of DMTMM is its applicability in aqueous or alcoholic solvents, broadening its scope in green chemistry and bioconjugation. biosynth.comhighfine.com

| Reactants | Product | Key Features | Application Examples | Reference |

|---|---|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) + N-methylmorpholine (NMM) | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Spontaneous reaction; forms a stable salt; soluble in water and alcohol. | Amide synthesis, ester synthesis, solid-phase peptide synthesis. | wikipedia.orgnih.govbiosynth.com |

| Carboxylic Acid + Amine + DMTMM | Amide | High yields; water-soluble byproducts; can be used in aqueous media. | Peptide synthesis, functionalization of polysaccharides. | researchgate.netbiosynth.comhighfine.com |

| Carboxylic Acid + Alcohol + DMTMM | Ester | Efficient one-step procedure. | General esterification reactions. | wikipedia.orgbiosynth.com |

Enantiodifferentiating Coupling Reagents Derived from 2-Chloro-4,6-dimethoxy-1,3,5-triazine and Chiral Tertiary Amines

A sophisticated application of CDMT involves its reaction with chiral tertiary amines to generate enantiodifferentiating coupling reagents in situ. acs.orgacs.orgnih.gov This strategy is employed for the kinetic resolution of racemic carboxylic acids, particularly N-protected amino acids. acs.orgacs.org

When CDMT is combined with a chiral tertiary amine, such as strychnine (B123637), brucine, or sparteine, a chiral quaternary triazinium salt is formed. acs.orgnih.gov This chiral reagent then selectively activates one enantiomer of the racemic carboxylic acid at a faster rate than the other, forming a chiral triazine active ester. Subsequent coupling with an amino component (e.g., an amino acid ester) results in the formation of a dipeptide that is enriched in one diastereomer. acs.org The degree of enantiomeric enrichment depends on the specific structures of the chiral amine and the carboxylic acid substrate. acs.org This method provides a powerful tool for asymmetric synthesis, with calculated Kagan enantioselectivity parameters (s) ranging from 1.6 to 195. acs.orgacs.org

| Racemic Substrate | Chiral Tertiary Amine | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| N-Protected Amino Acid | Strychnine | 69-85 | Varies | acs.orgacs.org |

| N-Protected Amino Acid | Brucine | 69-85 | Varies | acs.orgacs.org |

| N-Protected Amino Acid | Sparteine | 69-85 | Varies | acs.orgacs.org |

Triazinyluronium-Based Dehydrative Condensing Reagents

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a key precursor for the synthesis of triazinyluronium-based dehydrative condensing reagents. These reagents are primarily quaternary ammonium salts derived from 2-halo-4,6-dialkoxy-1,3,5-triazines. researchgate.net The preparation involves the reaction of CDMT with various tertiary amines to form 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts. researchgate.netsigmaaldrich.comchemdad.com

A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which is synthesized quantitatively by coupling CDMT with N-methylmorpholine (NMM) in a solvent like tetrahydrofuran (THF). researchgate.netsigmaaldrich.comchemdad.com DMT-MM has proven to be an effective condensing agent for forming amides and esters. researchgate.netresearchgate.net The mechanism involves the activation of carboxylic acids by DMT-MM, which then allows for selective aminolysis, even in alcoholic solvents, to produce carboxamides in high yields. researchgate.net The reactivity of these reagents can be influenced by the structure of the tertiary amine used in their synthesis. acs.org For instance, DMT-Ams (2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts) derived from aliphatic tertiary amines are active in the dehydrocondensation between a carboxylic acid and an amine. researchgate.net

Chiral triazinylammonium chlorides, formed in situ from CDMT and chiral tertiary amines like strychnine or brucine, can act as enantioselective activating agents for N-protected amino acids. acs.org These reagents facilitate enantioselective coupling reactions, producing dipeptides and amides with varying degrees of enantiomeric enrichment. acs.org

Table 1: Synthesis of Triazinyluronium-Based Reagents from CDMT

| Precursor | Reactant | Reagent Formed | Application |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | N-methylmorpholine (NMM) | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Amide and ester synthesis researchgate.netresearchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Aliphatic tertiary amines | 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts [DMT-Am(s)] | Dehydrocondensation reactions researchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Chiral tertiary amines (e.g., strychnine) | Chiral triazinylammonium chlorides | Enantioselective peptide coupling acs.org |

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

The triazine core is a significant scaffold in medicinal chemistry, and CDMT serves as a crucial building block in synthesizing various pharmaceutically relevant molecules. researchgate.net

Precursor for Pharmacologically Active Compounds

CDMT is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new medications. chemimpex.com Its primary function is as a coupling reagent to form amide bonds, a fundamental linkage in many natural products and active pharmaceutical ingredients. google.compatsnap.comgoogle.com For example, CDMT is employed to activate carboxylic acids, which facilitates their coupling to amines. researchgate.net This methodology has been specifically applied in the synthesis of cephalosporin derivatives, where CDMT reacts with 2-(2-amino-4-thiazolyl)-2-syn-alkoxyiminoacetic acid to generate an active ester intermediate, which is then coupled to the cephalosporin core. tandfonline.com

Synthesis of Antibacterial and Antiviral Agents

Derivatives of 1,3,5-triazine (B166579) are recognized for their potential as biologically active agents, including applications as antimicrobial and antiviral compounds. researchgate.net While CDMT itself is an intermediate, its triazine structure is foundational to these properties. Research has shown that various 2,4,6-trisubstituted s-triazines exhibit significant in vitro antibacterial activities against both Gram-positive and Gram-negative organisms, with efficacy comparable to established antibiotics. researchgate.net Furthermore, newly designed 2,4,6-trisubstituted symmetrical 1,3,5-triazine derivatives have demonstrated notable antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov The synthesis of these diverse triazine structures often relies on the sequential substitution of chlorine atoms on a precursor like cyanuric chloride, from which CDMT is derived. researchgate.netmdpi.com

Potential in Drug Discovery Research

In drug discovery, CDMT's role as an efficient peptide coupling agent is of high value. chemdad.comgoogle.compatsnap.com It enables the synthesis of peptides with high yields while preserving the optical activity of the reactants, making it a stable and active reagent for this purpose. google.compatsnap.com The ability to cleanly and efficiently form amide bonds is critical for constructing peptide libraries and complex natural product analogs for biological screening. google.compatsnap.com The use of CDMT in combination with N-methylmorpholine allows for high-yield coupling of chiral and non-hindered amino acids with good retention of their configuration. biosynth.com

Applications in Agrochemicals and Materials Science

CDMT is a significant compound in agricultural chemistry, where it functions both directly and as a synthetic intermediate. chemimpex.com

Intermediate in Herbicide, Fungicide, and Insecticide Synthesis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a versatile intermediate in the synthesis of various agrochemicals. chemimpex.com It is a derivative of cyanuric chloride, a compound from which a majority is used in producing insecticides and herbicides. researchgate.net The triazine structure is central to the activity of many pesticides. guidechem.com CDMT serves as an intermediate in the synthesis of the insect growth regulator cyromazine (B1669673) (sold as Actinerazine). guidechem.com The synthesis involves reacting CDMT with cyclopropylamine (B47189) to produce the target product. guidechem.com Its stability and reactivity make it a valuable component for formulating more complex chemical products for crop management. chemimpex.com

Table 2: Agrochemical Synthesis Using CDMT

| Agrochemical Class | Target Compound | Role of CDMT |

| Insecticide (Insect Growth Regulator) | Cyromazine | Key intermediate reacting with cyclopropylamine guidechem.com |

| Herbicide | Various triazine-based herbicides | Building block and intermediate chemimpex.com |

Role as a Plant Growth Regulator

While primarily known for its applications in synthesis, 2-Chloro-4,6-dimethoxy-1,3,5-triazine is also recognized for its role in agricultural chemistry as a plant growth regulator. rsc.org The broader family of s-triazine herbicides, at sublethal concentrations, has been observed to elicit growth-promoting effects in various plant species. This stimulation is hypothesized to be hormonal in nature, potentially mimicking the action of cytokinins, a class of plant hormones that promote cell division and growth. mdpi.com

Research on related s-triazine compounds, such as simazine, has shown that at sublethal levels, they can increase the total protein content in plants. mdpi.com This effect is linked to a positive influence on the levels of growth-promoting substances within the plant's root exudates. mdpi.com Although direct and detailed research exclusively on the plant growth regulatory mechanism of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is not extensively documented, its classification as a plant growth regulator suggests it may operate through similar pathways, influencing plant development and yield under specific conditions. rsc.org It is crucial to distinguish this growth-regulating role from its herbicidal activity, which occurs at higher concentrations and involves the inhibition of photosynthesis.

Catalytic Amide-Forming Reactions

One of the most prominent applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is as a highly effective coupling reagent in catalytic amide-forming reactions, particularly in peptide synthesis. researchgate.netnih.gov Amide bond formation is a fundamental transformation in organic chemistry, and CDMT offers a stable, crystalline, and commercially available option for this purpose. nih.gov

The process typically involves the activation of a carboxylic acid by CDMT in the presence of a tertiary amine, most commonly N-methylmorpholine (NMM). mdpi.comnih.gov This reaction forms a highly reactive intermediate, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in situ. mdpi.comijnrd.org This activated species then readily reacts with an amine to form the desired amide bond, regenerating NMM in the process. ijnrd.org The byproducts of this reaction, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble, which often simplifies the purification of the final product. ijnrd.org

An optimized, one-pot, one-step procedure for peptide bond formation using CDMT has been developed, which has been found to be rapid and proceed in essentially quantitative yields. nih.govresearchgate.net This method is effective for coupling a variety of substrates, including chiral amino acids, with minimal risk of racemization. nih.gov The efficiency of CDMT-mediated amide synthesis is highlighted in the following table, which showcases the successful coupling of various carboxylic acids and amines.

| Carboxylic Acid | Amine | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Benzoic acid | Phenylethylamine | Methanol | 15 min | 93 |

| N-acetyl-L-leucine | Methyl L-phenylalaninate | Acetonitrile | - | High |

| Z-Protected triazole acids | Glycosyl amines | - | - | Good |

| Various aliphatic and aromatic acids | Various primary amines | Various | - | Good to Excellent |

Bio-conjugation and Affinity Labeling Studies (e.g., streptavidin labeling)

The reactivity of 2-Chloro-4,6-dimethoxy-1,3,5-triazine has been harnessed for sophisticated applications in chemical biology, particularly in bio-conjugation and affinity labeling studies. A noteworthy example is its use in the specific labeling of the protein streptavidin through a technique known as the Modular Method for Affinity Labeling (MoAL). researchgate.netmdpi.com

The MoAL approach is based on a catalytic amide-forming reaction facilitated by CDMT and a tertiary amine catalyst. researchgate.net In this method, three components act in concert: a modular ligand catalyst (MLC) that has a specific affinity for the target protein, a labeling module, and CDMT as the reactive module. researchgate.net For streptavidin labeling, a biotinylated MLC is employed, which binds to the biotin-binding sites of the protein. researchgate.net

Once the biotinylated MLC is bound to streptavidin, its tertiary amine moiety reacts with CDMT to form a reactive triazinylammonium salt. researchgate.net This reactive intermediate can then activate a nearby carboxylic acid group on an amino acid residue of the protein surface, such as glutamic acid or aspartic acid. researchgate.net This activated ester subsequently reacts with a primary amine on a separate labeling module to form a stable amide bond, thus covalently attaching the label to the protein. researchgate.net

A significant finding in the study of streptavidin labeling with MoAL is that even when using an MLC originally designed for the related protein avidin, the labeling of streptavidin proceeded successfully. researchgate.net The labeling occurred at a specific glutamic acid residue (Glu51) on the streptavidin surface. researchgate.net This demonstrates the robustness of the MoAL technique and suggests that a precise design of the linker length in the MLC is not always necessary, as long as it is sufficient to allow the catalytic site to reach a reactive amino acid residue on the protein. researchgate.net

Synthesis of Complex Organic Molecules as Intermediates and Building Blocks

2-Chloro-4,6-dimethoxy-1,3,5-triazine serves as a valuable intermediate and building block in the synthesis of a wide array of more complex organic molecules. As a derivative of cyanuric chloride, the chlorine atom in CDMT is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups onto the triazine core. This reactivity has been exploited to create a diverse range of substituted triazines.

For instance, CDMT is a precursor to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a useful reagent in its own right for amide and ester formation. researchgate.netmdpi.com It can also react with other nucleophiles, such as 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, to form bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. researchgate.netmdpi.com Furthermore, its reaction with various tertiary amines leads to the preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts. researchgate.netmdpi.com

The utility of CDMT as a building block extends to the synthesis of macrocyclic compounds. The triazine moiety can be incorporated into larger ring structures, and CDMT provides a convenient starting point for such syntheses. researchgate.net For example, porous triazine-based macrocycles have been efficiently synthesized and have shown potential applications in the adsorption of organic compounds. rsc.org

Moreover, the reactivity of CDMT in palladium- or nickel-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon bonds on the triazine ring. mdpi.com This opens up avenues for the synthesis of 2-alkyl-4,6-dimethoxy-1,3,5-triazines by reacting CDMT with organometallic reagents like organostannanes, Grignard reagents, and organozinc halides. mdpi.com These transformations are valuable for creating more complex and functionally diverse molecules with potential applications in medicinal chemistry and materials science.

Spectroscopic and Analytical Characterization of 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,3,5-triazine (B166579) derivatives in solution. Both one-dimensional and two-dimensional NMR experiments are routinely employed to confirm the identity and purity of synthesized compounds. mdpi.comnih.gov However, the characterization can sometimes be complicated by low solubility in common deuterated solvents and the complexity of the spectra, which may arise from conformational exchanges in solution. mdpi.comtdx.cat

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For 2-Chloro-4,6-dimethoxy-1,3,5-triazine, the ¹H NMR spectrum is relatively simple, characterized by a singlet corresponding to the six equivalent protons of the two methoxy (B1213986) groups. chemicalbook.com

In more complex derivatives, the substitution pattern on the triazine ring and the nature of the substituents lead to more intricate spectra. For instance, in N-substituted derivatives, the protons on the substituent groups give rise to characteristic signals whose chemical shifts and multiplicities are indicative of their position relative to the triazine core. mdpi.com In cases where multiple conformers exist in solution, ¹H NMR spectra can show signal broadening or the appearance of multiple sets of signals, reflecting the dynamic exchange between different conformations. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDCl₃ | ~4.0-4.1 | s | -OCH₃ |

| N²-(2-chlorophenyl)-6-morpholino-N⁴-phenyl-1,3,5-triazine-2,4-diamine hydrochloride | MeOD | 7.24-7.87 | m | Ar-H |

| 3.76, 3.87 | br-s | Morpholine-H | ||

| N²-benzyl-N⁴-(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | MeOD | 7.30-7.76 | m | Ar-H |

| 4.65 | s | -CH₂- | ||

| 3.70, 3.85 | br-s, br-d | Morpholine-H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 2-Chloro-4,6-dimethoxy-1,3,5-triazine, the spectrum shows signals for the methoxy carbons and the distinct carbons of the triazine ring. nih.gov The chemical shifts of the triazine ring carbons are particularly sensitive to the nature of the substituents at the C2, C4, and C6 positions.

For more complex triazine derivatives, advanced NMR techniques are indispensable for unambiguous structural assignment. ipb.pt

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. arkat-usa.org

COSY (Correlation Spectroscopy): A 2D technique that reveals proton-proton (¹H-¹H) coupling networks, helping to establish connectivity within substituent groups. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons. tdx.catarkat-usa.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity between different parts of the molecule, such as linking substituents to the triazine core. tdx.catipb.pt

These advanced methods are particularly crucial when dealing with complex structures or when trying to distinguish between isomers. ipb.pt

X-ray Crystallography for Solid-State Structural Analysis

The crystal structure of 2-Chloro-4,6-dimethoxy-1,3,5-triazine reveals that the molecules lie on a crystallographic mirror plane. nih.gov The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. In the crystal structure of 2-Chloro-4,6-dimethoxy-1,3,5-triazine, a notable close contact of 3.180 Å is observed between a methyl carbon atom and a nitrogen atom of an adjacent molecule. nih.gov

In derivatives of 1,3,5-triazine, a variety of intermolecular interactions dictate the supramolecular architecture. These can include:

Hydrogen Bonding: Strong interactions like N–H···O and O–H···O are common in derivatives with amino or hydroxyl groups. researchgate.net

π–π Stacking: Interactions between the electron-rich triazine rings of adjacent molecules are frequently observed. tdx.cat

C–H···π and C–H···O Interactions: Weaker hydrogen bonds also play a significant role in stabilizing the crystal packing. researchgate.netmdpi.com

X-ray crystallography provides precise data on the molecular geometry of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and its derivatives in the solid state. The 1,3,5-triazine ring itself is generally planar due to the sp² hybridization of its constituent atoms. mdpi.com

Table 2: Selected Bond Parameters for a Triazine Derivative

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | C-Cl | ~1.73 |

| C-N (ring) | ~1.32 - 1.34 | |

| C-O | ~1.35 | |

| O-CH₃ | ~1.44 | |

| Bond Angle | N-C-N (ring) | ~126° |

| Cl-C-N (ring) | ~117° | |

| O-C-N (ring) | ~117° |

Note: Data are generalized from typical triazine structures and should be considered illustrative. Precise values are specific to each determined crystal structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org For 2-Chloro-4,6-dimethoxy-1,3,5-triazine, the molecular ion peak confirms its molecular weight of approximately 175.57 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is characteristic of the compound's structure. libretexts.orglibretexts.org When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments. wikipedia.org The analysis of these fragments helps to piece together the original structure.

Common fragmentation pathways for chlorotriazines and their derivatives often involve:

Loss of a chlorine radical: A common initial fragmentation step for chlorinated compounds.

Loss of a methoxy group or formaldehyde (B43269) (CH₂O) from the methoxy substituents.

Cleavage of the triazine ring: This can lead to a variety of smaller nitrogen-containing fragments.

Loss of side chains: In more complex derivatives, the bonds connecting substituents to the triazine ring are common points of cleavage. researchgate.net

Techniques like tandem mass spectrometry (MS-MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information and helping to establish clear fragmentation routes for complex triazine derivatives. researchgate.netnih.gov

Table 3: Common Fragments in the Mass Spectrum of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 175/177 | [C₅H₆ClN₃O₂]⁺ | Molecular Ion (M⁺) |

| 160 | [M - CH₃]⁺ | ·CH₃ |

| 145 | [M - CH₂O]⁺ | CH₂O |

| 130 | [M - CH₃ - Cl]⁺ | ·CH₃, ·Cl |

Note: The presence of chlorine is indicated by a characteristic M/M+2 isotopic pattern with a ~3:1 ratio. The m/z values are nominal masses. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 2-Chloro-4,6-dimethoxy-1,3,5-triazine, the IR spectrum exhibits several characteristic absorption bands that confirm its molecular structure.

The spectrum of pure CDMT displays distinctive peaks corresponding to the vibrations of its constituent bonds. Key absorption bands are observed in the 478-1662 cm⁻¹ range. researchgate.net The primary peaks are associated with the triazine ring and its methoxy and chloro substituents. Vibrations attributable to the aromatic-like stretching of the triazine ring, C=N stretching, C-O stretching of the methoxy groups, C-N stretching, and C-H out-of-plane bending are all identifiable. researchgate.net

A detailed assignment of the principal IR absorption bands for 2-Chloro-4,6-dimethoxy-1,3,5-triazine is presented in the table below.

| Frequency (cm⁻¹) | Vibrational Assignment | Functional Group | Reference |

|---|---|---|---|

| 1562 | Aromatic stretching mode | Triazine ring | researchgate.net |

| 1460 | C=N stretching | Triazine ring | researchgate.net |

| 1300 | C-O stretching | Methoxy group | researchgate.net |

| 818 | C-N stretching | Triazine ring | researchgate.net |

| 558 | C-H outer bending vibration | - | researchgate.net |

These spectral signatures provide a reliable fingerprint for the identification and purity assessment of CDMT.

Differential Scanning Calorimetry (DSC) in Thermal Stability and Rearrangement Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including melting point, decomposition, and phase transitions. For 2-Chloro-4,6-dimethoxy-1,3,5-triazine, DSC studies provide critical insights into its thermal stability and potential for molecular rearrangement.

Crystallographic studies have indicated a close contact of 3.180 Å between a methyl carbon atom and a nitrogen atom of a neighboring molecule in the solid state. nih.gov This proximity suggested the possibility of a thermally induced methyl group rearrangement. However, DSC analysis has demonstrated that this methyl rearrangement does not occur in the solid state. nih.govdocumentsdelivered.com This finding is significant for understanding the compound's stability under thermal stress.

The DSC thermogram of CDMT is characterized by a sharp endothermic peak corresponding to its melting point. The reported melting point for this compound typically falls within the range of 71°C to 78°C. sigmaaldrich.comthermofisher.com

| Thermal Event | Observation | Reference |

|---|---|---|

| Melting Point (mp) | 71-78 °C | sigmaaldrich.comthermofisher.com |

| Solid-State Rearrangement | Methyl rearrangement does not take place. | nih.govdocumentsdelivered.com |

The absence of any exothermic events prior to melting or decomposition confirms the compound's thermal stability against intramolecular rearrangement in its solid form.

Compound Index

| Compound Name |

|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

While specific, in-depth quantum chemical studies focused solely on 2-Chloro-4,6-dimethoxy-1,3,5-triazine are not extensively detailed in the reviewed literature, the principles of such calculations can be applied to understand its electronic nature. The reactivity of the 1,3,5-triazine (B166579) ring is heavily influenced by the substituents at the 2, 4, and 6 positions. The triazine core is inherently electron-deficient due to the presence of three electronegative nitrogen atoms.

Quantum chemical calculations, such as Density Functional Theory (DFT), would typically be used to determine key electronic properties. For a related compound, 2,4,6-trimethoxy-1,3,5-triazine, DFT calculations have been used to analyze the molecular structure, vibrational spectra, and electronic properties. researchgate.net Similar studies on CDMT would involve:

Molecular Electrostatic Potential (MEP) Surface Visualization: To identify the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms are expected to be the most negative sites, while the carbon atom attached to the chlorine is a primary site for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For triazines, the LUMO is typically localized on the ring, making it susceptible to nucleophilic substitution.

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability and reactivity.